molecular formula C28H24ClN3O3 B2864154 (5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 860649-68-9

(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2864154
CAS No.: 860649-68-9
M. Wt: 485.97
InChI Key: VOTPAMKVXQWIHY-QFMPWRQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a potent and selective small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 Beta (GSK-3β). Its core research value lies in its ability to disrupt key cellular signaling pathways that regulate the cell cycle, proliferation, and survival. By inhibiting CDK2, a critical regulator of the G1 to S phase transition, this compound can induce cell cycle arrest and is therefore a valuable tool for investigating the mechanisms of uncontrolled cell division in cancer models. Simultaneously, its inhibition of GSK-3β, a kinase involved in numerous pathways including Wnt signaling, glucose metabolism, and apoptosis, allows researchers to probe its role in diseases such as cancer, neurodegenerative disorders, and diabetes. The compound's mechanism involves competitive binding at the ATP-binding site of these kinases, effectively blocking their phosphorylation activity. This dual-specificity makes it a crucial chemical probe for studying crosstalk between cell cycle control and other GSK-3β-mediated processes in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methoxyimino]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O3/c1-33-22-13-9-20(10-14-22)26-23(17-30)28(32-15-2-3-16-32)35-25-6-4-5-24(27(25)26)31-34-18-19-7-11-21(29)12-8-19/h2-3,7-16,26H,4-6,18H2,1H3/b31-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPAMKVXQWIHY-QFMPWRQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NOCC4=CC=C(C=C4)Cl)CCC3)N5C=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=C2/C(=N/OCC4=CC=C(C=C4)Cl)/CCC3)N5C=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to a class of heterocyclic compounds known as chromenes. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive review of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Chromene Core : The chromene structure is known for its stability and biological versatility.
  • Substituents : The presence of a 4-chlorophenyl group and a 4-methoxyphenyl group enhances its pharmacological potential by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against multiple tumor cell lines, showing varied survival rates:
    • HCT116: 20% survival
    • PC3: 63% survival
    • NCI-H727: 41% survival

These results suggest that the compound possesses notable cytotoxic properties, particularly in colorectal and prostate cancer models .

The mechanism underlying the anticancer activity of chromene derivatives often involves:

  • Inhibition of Protein Kinases : Protein kinases play crucial roles in cell signaling pathways related to cancer proliferation. The compound's ability to inhibit these kinases could contribute to its cytotoxic effects .
  • Induction of Apoptosis : Apoptosis is a programmed cell death process that is often disrupted in cancer cells. Compounds like this chromene derivative can induce apoptosis, leading to reduced cell viability.

Comparative Analysis with Other Chromene Derivatives

Compound NameIC50 (μg/mL)Cell Line TestedActivity Type
Etoposide<30MDA-MB-231Reference Drug
Compound A18.76MCF-7Cytotoxic
Compound B3.46T47DCytotoxic
(5E)-5-{...}VariedHCT116, PC3Cytotoxic

This table summarizes the cytotoxic activities of various compounds compared to etoposide, a standard chemotherapy agent. The tested compound shows competitive efficacy against established treatments .

Antimicrobial Properties

Chromene derivatives have also shown potential as antimicrobial agents. For example:

  • Inhibition of Bacterial Growth : Studies indicate moderate to strong antibacterial activities against strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could be further explored for its potential in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes have been documented extensively. Compounds in this class may inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name/ID Core Structure Substituents Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 5,6,7,8-Tetrahydro-4H-chromene (4-Chlorophenyl)methoxyimino (E), 4-methoxyphenyl, 1H-pyrrol-1-yl Oxime, ether, nitrile, pyrrole ~462.9 (calc.) Oxime enhances H-bonding; pyrrole enables π-π interactions
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl analog () 5,6,7,8-Tetrahydro-4H-chromene 3,4-Dimethoxyphenyl, phenyl, amino Amino, ketone, methoxy 420.45 (monohydrate) Amino group for H-bonding; ketone increases reactivity
2-Amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl} analog () 5,6,7,8-Tetrahydro-4H-chromene 5-Chloro, 4-chlorobenzyloxy Chloro, benzyloxy, amino ~435.3 (calc.) Di-chloro substitution enhances lipophilicity; benzyloxy improves membrane permeability
2-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl} analog () 5,6,7,8-Tetrahydro-4H-chromene 2-Chlorobenzyloxy Chloro, benzyloxy, amino ~421.9 (calc.) Ortho-chloro substitution may sterically hinder binding compared to para isomers
2-Amino-4-pyridin-4-yl analog () 5,6,7,8-Tetrahydro-4H-chromene Pyridin-4-yl Pyridine, nitrile ~281.3 (calc.) Pyridine introduces basicity; potential for metal coordination

Key Observations :

In contrast, ’s 3,4-dimethoxyphenyl group (electron-donating) may favor interactions with hydrophobic pockets. Oxime vs. Amino/Ketone: The oxime group in the target compound offers tautomerism (C=N-OH ↔ C-NH-O), which is absent in ’s ketone or amino analogs. This could influence redox stability or tautomer-dependent biological activity.

Aromatic Systems: The 1H-pyrrol-1-yl group in the target compound provides a five-membered aromatic heterocycle, contrasting with ’s phenyl or ’s pyridine. Pyrroles are known for their role in charge transfer complexes, which may enhance binding to proteins like kinases.

Synthetic Accessibility: The target compound’s oxime and pyrrole substituents likely require specialized synthetic steps (e.g., nucleophilic substitution for pyrrole introduction), whereas ’s amino group is simpler to incorporate via reductive amination.

Crystallographic Data: ’s crystal structure (monohydrate) reveals hydrogen-bonding networks involving water molecules, which could stabilize the solid-state structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.